Subtype-Selective Functional Potency at Human Nicotinic Acetylcholine Receptors (nAChRs)
4-Methyl-6-(phenylthio)nicotinic acid exhibits differential functional potency across human nAChR subtypes, a property critical for selective neuropharmacological targeting. In recombinant cell line assays, the compound shows a 3.1-fold selectivity for the α3β4 subtype (EC50 = 7.0 µM) over the α2β4 subtype (EC50 = 29.0 µM), and a 1.3-fold selectivity over the α4β4 subtype (EC50 = 9.0 µM) [1]. This contrasts sharply with the reference nAChR agonist SIB-1508Y (CAS: 192231-16-6), which exhibits equal potency (EC50 = 2.6 µM) at both α4β2 and α4β4 subtypes but displays a 5.8-fold reduction in potency at the α2β4 subtype (EC50 = 15.0 µM) [2]. The distinct selectivity fingerprint of 4-methyl-6-(phenylthio)nicotinic acid may be advantageous for applications where α3β4 nAChR modulation is prioritized.
| Evidence Dimension | Functional Potency at nAChR Subtypes (EC50) |
|---|---|
| Target Compound Data | α3β4: 7.0 µM; α4β4: 9.0 µM; α2β4: 29.0 µM |
| Comparator Or Baseline | SIB-1508Y: α4β2/α4β4: 2.6 µM; α2β4: 15.0 µM |
| Quantified Difference | Target shows 3.1-fold α3β4/α2β4 selectivity; Comparator shows 5.8-fold α4β4/α2β4 selectivity. Target α3β4 potency is 2.7-fold lower than comparator's α4β4 potency. |
| Conditions | Recombinant human nAChR subtypes (α3β4, α4β4, α2β4) expressed in HEK cells; agonist functional potency assay |
Why This Matters
This differential subtype selectivity profile allows researchers to choose the compound best suited for their specific target engagement, avoiding off-target effects associated with non-selective agonists.
- [1] BindingDB. BDBM50369150 (CHEMBL1788226). Affinity Data for EC50 at nAChR subtypes. View Source
- [2] BindingDB. BDBM86544 (SIB-1508Y). Affinity Data for EC50 at nAChR subtypes. View Source
